molecular formula C21H23N3O6S B4013134 ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4013134
M. Wt: 445.5 g/mol
InChI Key: ZGNMPOFLHXFGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes a cyclopentylcarbamoyl group, a nitrobenzamido group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

    Introduction of the Nitrobenzamido Group: The nitrobenzamido group can be introduced via a nucleophilic substitution reaction using 4-nitrobenzoyl chloride and an appropriate amine.

    Addition of the Cyclopentylcarbamoyl Group: The cyclopentylcarbamoyl group can be added through a carbamoylation reaction using cyclopentyl isocyanate.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and automated reactors may be used to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the thiophene ring or the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrobenzamido group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The compound’s structure allows it to bind to specific sites, altering the function of proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-METHYL-4-(4-METHYLPHENYL)-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
  • ETHYL 2-(4-NITROBENZAMIDO)-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the cyclopentylcarbamoyl group differentiates it from other similar compounds, potentially leading to unique biological activities and industrial uses.

Properties

IUPAC Name

ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S/c1-3-30-21(27)16-12(2)17(19(26)22-14-6-4-5-7-14)31-20(16)23-18(25)13-8-10-15(11-9-13)24(28)29/h8-11,14H,3-7H2,1-2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNMPOFLHXFGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.